

1H NMR and 13C NMR spectral data of 2-Propyl-2-imidazoline

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Compound of Interest

Compound Name: 2-Propyl-2-imidazoline

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of **2-Propyl-2-imidazoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **2-Propyl-2-imidazoline** (CAS: 15450-05-2). As a key heterocyclic scaffold, understanding the precise structural features of 2-alkyl-2-imidazolines is paramount for applications in medicinal chemistry, catalysis, and materials science. This document offers a detailed interpretation of the NMR spectra, validated assignment protocols, and standardized experimental methodologies. It is designed to serve as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this chemical entity.

Introduction: The Significance of 2-Propyl-2-imidazoline

2-Propyl-2-imidazoline, with the molecular formula C₆H₁₂N₂, belongs to the 2-imidazoline class of heterocyclic compounds.^[1] These structures are prevalent in numerous biologically active molecules and serve as versatile ligands in homogeneous catalysis.^[2] The biological activities of imidazoline derivatives are diverse, including antihypertensive, anti-inflammatory, and antihyperglycemic properties.^[2]

Given its importance, unambiguous structural characterization is a prerequisite for any research or development application. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. This guide explains the causality behind spectral features, providing not just data, but a framework for its interpretation and validation.

Molecular Structure and Predicted Spectral Features

The structure of **2-Propyl-2-imidazoline** dictates the number and type of signals observed in its NMR spectra. The molecule contains a propyl group attached to the C2 position of the imidazoline ring.

Caption: Molecular structure of **2-Propyl-2-imidazoline** with atom numbering.

Due to the free rotation of the propyl chain and the symmetry of the imidazoline ring methylene groups, the molecule is expected to show:

- ^1H NMR: Five distinct proton signals. The two CH_2 groups of the imidazoline ring (C4 and C5) are chemically equivalent, appearing as a single signal. The propyl group will show three signals: a triplet for the terminal CH_3 , a sextet (or multiplet) for the middle CH_2 , and a triplet for the CH_2 adjacent to the ring. A broad signal for the N-H proton is also expected.
- ^{13}C NMR: Four distinct carbon signals. The two CH_2 carbons of the ring (C4 and C5) are equivalent. The C2 carbon and the three carbons of the propyl chain are unique.

^1H NMR Spectral Data (400 MHz, CDCl_3)

The ^1H NMR spectrum provides information on the proton environment and connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the overall electronic structure.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4 / H-5	~3.65	t	~9.5	4H
N-H	~4.80	br s	-	1H
H-6' (α -CH ₂)	~2.15	t	~7.5	2H
H-7" (β -CH ₂)	~1.60	m (sextet)	~7.5	2H
H-8''' (γ -CH ₃)	~0.92	t	~7.4	3H

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on available spectra and established principles.[\[3\]](#)

Interpretation:

- H-4 / H-5 (δ ~3.65 ppm): These protons are on the carbons adjacent to the nitrogen atoms in the imidazoline ring. This proximity to electronegative atoms deshields them, causing them to appear downfield. They appear as a single triplet, indicating coupling to the two adjacent protons on the other methylene group, which is not resolved in this representation but is often observed.
- N-H (δ ~4.80 ppm): The signal for the amine proton is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent or trace water. Its chemical shift is highly variable.
- Propyl Chain (δ 2.15, 1.60, 0.92 ppm):
 - The α -CH₂ protons (H-6') at ~2.15 ppm are adjacent to the electron-withdrawing imine carbon (C2), shifting them downfield relative to a standard alkane. They appear as a triplet due to coupling with the two protons of the β -CH₂ group.
 - The β -CH₂ protons (H-7") at ~1.60 ppm are further from the ring and thus more shielded. They appear as a multiplet (theoretically a sextet) because they are coupled to both the α -

CH_2 (2 protons) and the $\gamma\text{-CH}_3$ (3 protons) groups ($n+1 = 2+1$ and $3+1$).

- The terminal $\gamma\text{-CH}_3$ protons ($\text{H-8}'''$) at ~ 0.92 ppm are the most shielded (upfield), consistent with a terminal methyl group in an alkyl chain. They appear as a clean triplet, coupled only to the two protons of the adjacent $\beta\text{-CH}_2$ group.

^{13}C NMR Spectral Data (100 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon environments.

Assignment	Chemical Shift (δ , ppm)
C-2	~ 168.0
C-4 / C-5	~ 50.0
C-6' ($\alpha\text{-C}$)	~ 32.0
C-7" ($\beta\text{-C}$)	~ 20.5
C-8''' ($\gamma\text{-C}$)	~ 14.0

Interpretation:

- C-2 ($\delta \sim 168.0$ ppm): This carbon is part of the $\text{C}=\text{N}$ double bond (amidine carbon). This type of carbon is significantly deshielded and appears far downfield, which is a characteristic feature of the imidazoline ring.
- C-4 / C-5 ($\delta \sim 50.0$ ppm): These equivalent methylene carbons are attached to nitrogen, placing them in the typical range for such carbons.
- Propyl Chain ($\delta 32.0, 20.5, 14.0$ ppm): These signals are in the standard aliphatic region of the spectrum. The chemical shifts decrease as the carbon gets further from the electron-withdrawing imidazoline ring, consistent with the assignments of C-6', C-7", and C-8'''.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for reproducibility and data integrity.

A. Sample Preparation

- Weighing: Accurately weigh 10-15 mg of **2-Propyl-2-imidazoline** solid.
- Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl_3) or DMSO-d₆. CDCl_3 is often preferred for its volatility and minimal signal overlap in the aliphatic region.
- Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak.^[4]
- Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.

B. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer:

Parameter	^1H NMR	^{13}C NMR
Pulse Program	zg30	zgpg30
Frequency	400.13 MHz	100.62 MHz
Sweep Width	~16 ppm (~6400 Hz)	~240 ppm (~24000 Hz)
Acquisition Time	~3-4 seconds	~1-2 seconds
Relaxation Delay (d1)	2.0 seconds	2.0 seconds
Number of Scans (ns)	16	1024
Temperature	298 K (25 °C)	298 K (25 °C)

C. Data Processing

- Apply an exponential window function (line broadening) of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C to improve the signal-to-noise ratio.

- Perform Fourier Transformation.
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the ^1H NMR signals.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Scientific Integrity: A Self-Validating Protocol via 2D NMR

While 1D NMR provides the primary data, its interpretation relies on assumptions. To ensure trustworthiness, assignments must be validated. Two-dimensional (2D) NMR experiments provide definitive correlations, creating a self-validating system.^[5]

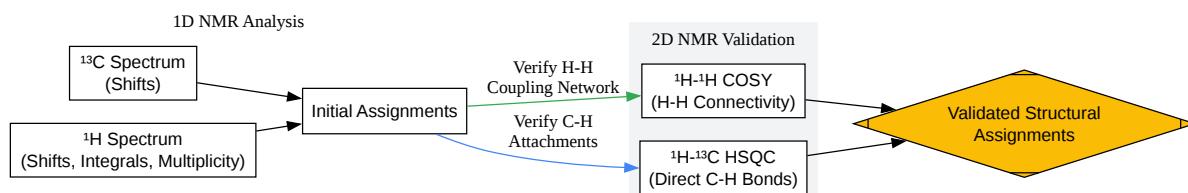
A. ^1H - ^1H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other. Cross-peaks appear between the signals of protons that are on adjacent carbons.

- Expected Correlations:
 - H-6' ($\delta \sim 2.15$) will show a cross-peak with H-7" ($\delta \sim 1.60$).
 - H-7" ($\delta \sim 1.60$) will show cross-peaks with both H-6' ($\delta \sim 2.15$) and H-8''' ($\delta \sim 0.92$).
 - This confirms the connectivity of the entire propyl chain.

B. ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence) This experiment maps each proton signal directly to the carbon signal it is attached to.

- Expected Correlations:
 - ^1H signal at $\delta \sim 3.65$ will correlate with the ^{13}C signal at $\delta \sim 50.0$ (C4/C5).
 - ^1H signal at $\delta \sim 2.15$ will correlate with the ^{13}C signal at $\delta \sim 32.0$ (C6').

- ^1H signal at $\delta \sim 1.60$ will correlate with the ^{13}C signal at $\delta \sim 20.5$ (C7").
- ^1H signal at $\delta \sim 0.92$ will correlate with the ^{13}C signal at $\delta \sim 14.0$ (C8"").
- This provides unambiguous assignment for all protonated carbons.



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Caption: Logical workflow for validating NMR assignments using 2D experiments.

Conclusion

The ^1H and ^{13}C NMR spectra of **2-Propyl-2-imidazoline** are highly informative and consistent with its chemical structure. The characteristic downfield amidine carbon signal (C2 at ~ 168.0 ppm) and the distinct pattern of the propyl chain provide a unique spectroscopic fingerprint. By following the detailed experimental protocols and employing 2D NMR techniques for validation, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their scientific outcomes.

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